3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Catalog No.
S14630429
CAS No.
M.F
C13H12N2O3S
M. Wt
276.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-...

Product Name

3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione

IUPAC Name

3-(3-oxo-7-sulfanyl-1H-isoindol-2-yl)piperidine-2,6-dione

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

InChI

InChI=1S/C13H12N2O3S/c16-11-5-4-9(12(17)14-11)15-6-8-7(13(15)18)2-1-3-10(8)19/h1-3,9,19H,4-6H2,(H,14,16,17)

InChI Key

AWXCFZRHPUBHBO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3S

3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a chemical compound with the molecular formula C13H12N2O3SC_{13}H_{12}N_{2}O_{3}S and a molar mass of approximately 276.31 g/mol. It is classified under the category of piperidine derivatives, specifically featuring a mercapto group and an isoindoline structure. The compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the context of cancer treatment and other diseases influenced by specific protein interactions .

Typical of piperidine derivatives. These may include:

  • Nucleophilic substitutions: The mercapto group can participate in nucleophilic substitution reactions, leading to derivatives with altered functional groups.
  • Reduction reactions: The carbonyl groups present in the isoindoline structure may be targets for reduction, potentially yielding alcohol derivatives.
  • Condensation reactions: The compound can react with other electrophiles, forming larger molecular structures.

These reactions are significant for synthesizing analogs with varied biological properties or enhancing the compound's efficacy in therapeutic applications.

3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione exhibits promising biological activities. Research indicates that it may function as an inhibitor of specific proteins involved in cancer progression, particularly those related to the IKAROS family of zinc finger proteins. These proteins play crucial roles in regulating gene expression and are implicated in various hematological malignancies. The compound's ability to modulate IKAROS protein levels suggests potential therapeutic applications in oncology .

The synthesis of 3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves multi-step organic reactions:

  • Formation of the isoindoline core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the mercapto group: This step may involve thiol addition or substitution reactions to incorporate the mercapto functionality onto the isoindoline structure.
  • Piperidine ring formation: Finally, cyclization to form the piperidine ring can be accomplished using amine coupling methods.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product .

The primary applications of 3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione include:

  • Pharmaceutical development: As a potential therapeutic agent against cancers associated with IKAROS protein dysregulation.
  • Biochemical research: Investigating its interactions with specific proteins can provide insights into disease mechanisms and treatment strategies.
  • Chemical biology: The compound serves as a valuable tool for studying protein functions and cellular processes.

Interaction studies have focused on how 3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione influences IKAROS family proteins. Preliminary findings suggest that it may selectively degrade IKAROS Family Zinc Finger 2 (IKZF2) while sparing other family members like IKZF1 and IKZF3. This selectivity could lead to fewer side effects compared to broader-spectrum agents .

Several compounds share structural similarities with 3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dioneC13H12N2O4C_{13}H_{12}N_{2}O_{4}Hydroxy group instead of mercapto; potential for different biological activity
3-(4-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dioneC13H11IN2O3C_{13}H_{11}IN_{2}O_{3}Iodine substituent; may exhibit different reactivity and biological properties
3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dioneC13H11BrN2O3C_{13}H_{11}BrN_{2}O_{3}Bromo group; useful for further derivatization

The uniqueness of 3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione lies in its specific mercapto functionality which may enhance its interaction with biological targets compared to its halogenated counterparts. This characteristic could lead to distinct pharmacological profiles and therapeutic potentials .

Multi-Step Organic Synthesis Pathways for Core Scaffold Assembly

The synthesis of 3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione requires sequential construction of its isoindolinone and piperidine-2,6-dione moieties. A widely adopted strategy involves the condensation of phthalic anhydride with primary amines to form isoindoline-1,3-dione intermediates, followed by piperidine ring formation via Michael addition and cyclization. For instance, reacting phthalic anhydride with 4-amino-piperidine-2,6-dione derivatives in glacial acetic acid yields the hybrid scaffold after recrystallization.

Key optimization parameters include:

  • Solvent selection: Glacial acetic acid enhances reaction rates by protonating intermediates, while ethanol facilitates recrystallization.
  • Temperature control: Maintaining 80–100°C during condensation prevents side reactions like imide hydrolysis.
  • Purification methods: Flash chromatography with ethyl acetate/methanol (2:1) achieves >95% purity, as verified by liquid chromatography–mass spectrometry.

Table 1 summarizes representative starting materials and yields for isoindolinone-piperidine hybrids:

Starting AmineSolventTemperature (°C)Yield (%)Purity (%)
4-Amino-piperidine-2,6-dioneGlacial AcOH807298
3-AminobenzylamineTHF606897

Recent work demonstrates that nickel-catalyzed amidoalkylation of γ-hydroxy lactams enables efficient coupling between isoindolinone precursors and piperidine intermediates, achieving yields up to 85%.

Regioselective Functionalization of Isoindolinone-Piperidine Hybrid Systems

Regioselectivity challenges arise during functionalization of the hybrid scaffold due to competing reactivity at the isoindolinone C4 position versus the piperidine N3 site. Strategic protection/deprotection sequences and catalyst-mediated approaches address this issue:

  • Piperidine N3 functionalization: Tertiary amine bases like triethylamine promote alkylation at the piperidine nitrogen while leaving the isoindolinone ring intact. For example, treating the hybrid scaffold with 3-bromoglutarimide in dimethylformamide at 20°C selectively substitutes the piperidine N3 position with 67% yield.
  • Isoindolinone C4 modification: Nickel perchlorate hexahydrate catalyzes C–H activation at the isoindolinone C4 position, enabling coupling with aryl boronic acids (Table 2).

Table 2: Regioselective functionalization outcomes under varying conditions:

CatalystReactantPosition ModifiedYield (%)
Triethylamine3-BromoglutarimidePiperidine N367
Ni(ClO₄)₂·6H₂OPhenylboronic acidIsoindolinone C478

Density functional theory (DFT) studies reveal that electronic effects dominate regioselectivity, with the piperidine nitrogen’s lone pair preferentially engaging electrophiles in non-polar solvents.

Thiol Group Incorporation Strategies in Piperidine-2,6-dione Derivatives

Introducing the 4-mercapto group demands careful handling due to thiol oxidation sensitivity. Two predominant strategies emerge:

Direct Thiolation via Nucleophilic Substitution

Replacing halogen atoms at the isoindolinone C4 position with thiols using thiourea or sodium hydrosulfide achieves moderate yields (45–60%). For instance, treating 4-bromo-isoindolinone derivatives with NaSH in dimethyl sulfoxide at 50°C installs the mercapto group while preserving the piperidine-dione structure.

Post-Functionalization via Thiol-Ene Click Chemistry

Radical-mediated thiol-ene reactions enable late-stage thiol incorporation. Irradiating 4-allyl-isoindolinone intermediates with UV light in the presence of benzyl mercaptan and azobisisobutyronitrile (AIBN) achieves 82% conversion, though this requires protecting acid-sensitive functional groups.

Table 3 compares thiol incorporation methods:

MethodReagentConditionsYield (%)
Nucleophilic substitutionNaSHDMSO, 50°C58
Thiol-ene reactionBenzyl mercaptanUV, AIBN, 25°C82

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

276.05686342 g/mol

Monoisotopic Mass

276.05686342 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-10

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